REACTION_SMILES
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[C:19](=[O:20])=[O:21].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:12][CH:13]([N-:14][CH:15]([CH3:16])[CH3:17])[CH3:18].[CH3:1][O:2][c:3]1[cH:4][n:5][cH:6][c:7]([O:9][CH3:10])[cH:8]1.[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Li+:11]>>[CH3:1][O:2][c:3]1[cH:4][n:5][cH:6][c:7]([O:9][CH3:10])[c:8]1[C:19](=[O:20])[OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cncc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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COc1cncc(OC)c1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |